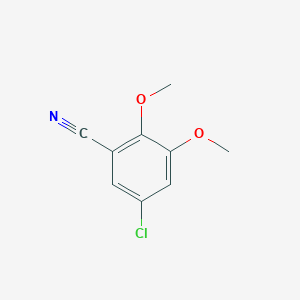
5-Chloro-2,3-dimethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dimethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using acetic anhydride as a dehydrating agent to facilitate the formation of the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Chloro-2,3-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3,5-Dimethoxybenzonitrile: Has methoxy groups at different positions, leading to different chemical properties and reactivity.
5-Chloro-2-methoxybenzonitrile: Similar structure but with only one methoxy group, affecting its solubility and reactivity.
Uniqueness
5-Chloro-2,3-dimethoxybenzonitrile is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
5-chloro-2,3-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,1-2H3 |
Clé InChI |
ZZIZMOQWAOESKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


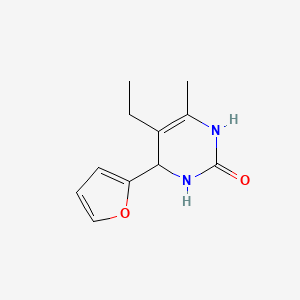
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
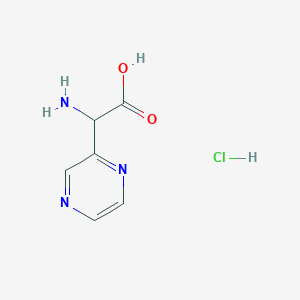
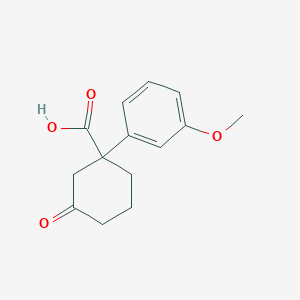
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
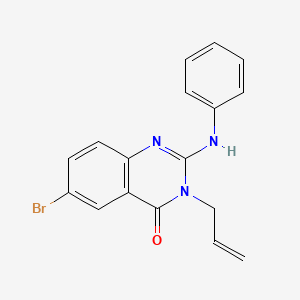
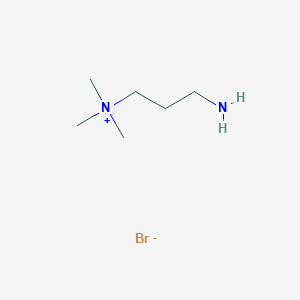
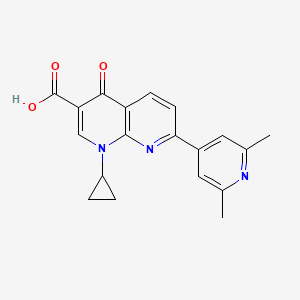

![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)


